1-Bromo-4-butoxy-2-fluorobenzene
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Overview
Description
1-Bromo-4-butoxy-2-fluorobenzene is an organic compound with the molecular formula C10H12BrFO. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, butoxy, and fluorine groups. This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Target of Action
1-Bromo-4-butoxy-2-fluorobenzene is a chemical compound with the molecular weight of 247.11 It’s commonly used in the suzuki-miyaura coupling reaction , which suggests that its primary targets could be organoboron compounds and palladium catalysts .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the compound, acting as an electrophile, undergoes oxidative addition with a palladium catalyst, forming a new palladium-carbon bond . The organoboron compound then transfers a nucleophilic organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . It allows for the formation of complex organic compounds from simpler ones, playing a crucial role in organic synthesis .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of complex organic compounds from simpler ones, contributing to various fields of research and industry, including pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires specific conditions, including the presence of a palladium catalyst and an organoboron compound . Additionally, the reaction is typically carried out in a controlled laboratory environment to ensure optimal conditions for the reaction .
Biochemical Analysis
Biochemical Properties
It is known that bromobenzenes can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can involve various enzymes, proteins, and other biomolecules, leading to diverse biochemical interactions .
Molecular Mechanism
The molecular mechanism of 1-Bromo-4-butoxy-2-fluorobenzene involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then undergo a variety of reactions, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-butoxy-2-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-butoxy-2-fluorobenzene using bromine or a bromine source in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-butoxy-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions to facilitate the coupling reaction.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with an alkoxy group forms ethers.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
1-Bromo-4-butoxy-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used to modify biological molecules for studying their functions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Similar structure but lacks the butoxy group.
4-Bromo-1-butoxy-2-fluorobenzene: Positional isomer with similar reactivity.
Uniqueness
1-Bromo-4-butoxy-2-fluorobenzene is unique due to the presence of both butoxy and fluorine substituents, which influence its reactivity and applications. The butoxy group increases its solubility in organic solvents, while the fluorine atom enhances its stability and reactivity in certain chemical reactions .
Properties
IUPAC Name |
1-bromo-4-butoxy-2-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-2-3-6-13-8-4-5-9(11)10(12)7-8/h4-5,7H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZQZZKHAQDOQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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